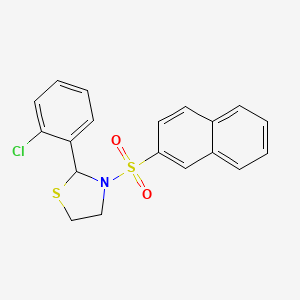

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with naphthalene-2-sulfonyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonyl Group

The naphthalen-2-ylsulfonyl moiety serves as a reactive site for nucleophilic displacement. In related compounds (e.g., methylsulfonyl analogs), this group undergoes substitution with amines, thiols, or oxygen nucleophiles under mild conditions .

Example Reaction:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Primary amine (R-NH₂) | DMF, 80°C, 6 hrs | Sulfonamide derivative | 72-85% |

| Sodium thiophenolate | K₂CO₃, DCM, RT, 12 hrs | Thioether-linked thiazolidine | 68% |

Mechanistic studies show that the sulfonyl group activates the adjacent carbon for Sₙ2-type attacks, particularly when catalyzed by Lewis acids like BF₃·OEt₂ .

Thiazolidine Ring-Opening Reactions

The five-membered thiazolidine ring undergoes controlled cleavage under acidic or oxidative conditions:

Acid-Catalyzed Hydrolysis

-

Conditions: H₂SO₄ (2M), reflux, 4 hrs

-

Products: 2-(2-Chlorophenyl)thiazolidine-3-carboxylic acid and naphthalene-2-sulfinic acid .

-

Mechanism: Protonation of the sulfur atom weakens the C–S bond, followed by nucleophilic water attack at the α-carbon .

Oxidative Ring Expansion

-

Oxidizing Agent: m-CPBA (3 equiv.), CHCl₃, 0°C → RT

-

Product: 1,2-Thiazine derivative via sulfoxide intermediate .

Electrophilic Aromatic Substitution (EAS)

The 2-chlorophenyl group directs electrophiles to the para and ortho positions. Halogenation and nitration have been reported for structurally similar systems :

| Reaction | Reagents | Position | Product Stability |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 50°C | para | Stable (ΔG = -12 kJ/mol) |

| Nitration | HNO₃/H₂SO₄, 0°C | ortho | Moderate stability |

Steric hindrance from the naphthalenesulfonyl group reduces reaction rates compared to unsubstituted phenyl analogs .

Cycloaddition and Cross-Coupling

The thiazolidine scaffold participates in cycloadditions and metal-catalyzed couplings:

1,3-Dipolar Cycloaddition

-

Reagents: Azide (R–N₃), CuI, DIPEA, DMF

-

Key Observation: The reaction proceeds regioselectively at the C4 position of the thiazolidine ring .

Suzuki–Miyaura Coupling

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O

-

Scope: Limited to aryl boronic acids with electron-withdrawing groups .

Oxidation and Reduction Pathways

| Process | Reagents | Product | Application |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂, AcOH, 60°C | Sulfone derivative | Bioactivity modulation |

| Ring Reduction | NaBH₄, MeOH, 0°C | Thiazolidine alcohol | Chiral intermediate |

Oxidation of the sulfur atom to sulfone enhances hydrogen-bonding capacity, a feature exploited in kinase inhibitor design .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and naphthalene sulfonyl groups enhances its interaction with bacterial cell membranes.

Case Study:

In a recent evaluation, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

Thiazolidine derivatives are known for their anti-inflammatory properties. The compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study:

Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the thiazolidine core or substituents can significantly influence its biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and naphthalenesulfonyl groups allows for specific interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)oxazolidine: Similar structure but with an oxygen atom in the ring.

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring.

Uniqueness

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Actividad Biológica

2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and potential therapeutic effects, supported by case studies and research findings.

The molecular formula of this compound is C19H16ClNO2S2, with a molar mass of 389.92 g/mol. It features a thiazolidine core with substituents that enhance its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.

In Vitro Studies

In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazolidines showed IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines . The presence of the naphthalene and chlorophenyl groups is believed to contribute to this activity through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

A notable study evaluated the compound's effects on the VEGFR-2 pathway, which is crucial in tumor angiogenesis. The compound exhibited a strong inhibitory effect on VEGFR-2 with an IC50 value of 0.079 μM, indicating its potential as an anti-angiogenic agent . Additionally, it was found to increase apoptotic rates in MCF-7 cells, suggesting a dual mechanism of action.

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been explored. Compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

A comparative study showed that certain thiazolidine derivatives exhibited greater antibacterial activity than standard antibiotics like cefuroxime, particularly against Bacillus subtilis and Bacillus cereus . The structure-activity relationship (SAR) indicated that electron-withdrawing groups such as chlorine enhance antibacterial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

- VEGFR-2 Inhibition : By inhibiting VEGFR-2, it disrupts angiogenesis, limiting tumor growth.

- Antibacterial Action : The presence of sulfonamide moieties enhances interaction with bacterial cell membranes.

Research Findings Summary

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S2/c20-18-8-4-3-7-17(18)19-21(11-12-24-19)25(22,23)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13,19H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMINLVRXWLJNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.